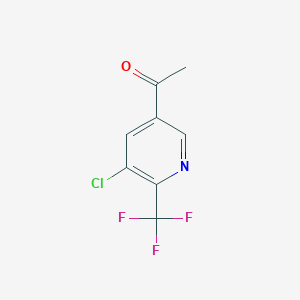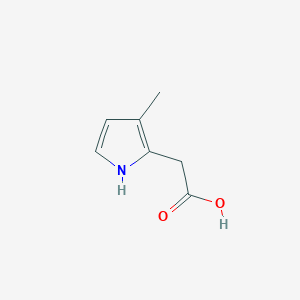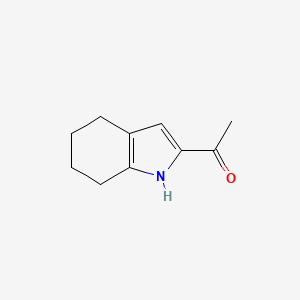
4-((R)-Amino((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(®-Amino((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol is a complex organic compound with a unique structure that combines a quinoline moiety with a quinuclidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(®-Amino((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the quinuclidine ring. Key steps may include:
Formation of the Quinoline Core: This can be achieved through various methods, such as the Skraup synthesis or the Friedländer synthesis, which involve the condensation of aniline derivatives with carbonyl compounds.
Introduction of the Quinuclidine Ring: The quinuclidine ring can be introduced via nucleophilic substitution reactions, where a suitable quinuclidine derivative reacts with the quinoline core.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(®-Amino((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
4-(®-Amino((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is being explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-(®-Amino((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((S)-((1S,2R,4S,5R)-5-Ethylquinuclidin-2-yl)(hydroxy)methyl)quinolin-6-ol
- 4-((S)-((1S,2R,4S,5R)-5-Methylquinuclidin-2-yl)(hydroxy)methyl)quinolin-6-ol
Uniqueness
4-(®-Amino((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol is unique due to the presence of the vinyl group on the quinuclidine ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C19H23N3O |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
4-[(R)-amino-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]quinolin-6-ol |
InChI |
InChI=1S/C19H23N3O/c1-2-12-11-22-8-6-13(12)9-18(22)19(20)15-5-7-21-17-4-3-14(23)10-16(15)17/h2-5,7,10,12-13,18-19,23H,1,6,8-9,11,20H2/t12-,13-,18+,19+/m0/s1 |
Clave InChI |
BVEMLWTWKOYCIY-MBZVMHRFSA-N |
SMILES isomérico |
C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)O)N |
SMILES canónico |
C=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13121465.png)
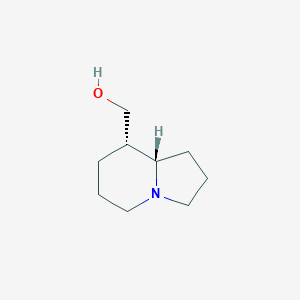
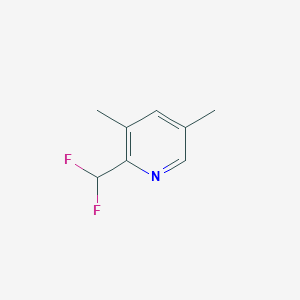


![Tert-butyl 2-thia-5,8-diazaspiro[3.5]nonane-8-carboxylate 2,2-dioxide](/img/structure/B13121495.png)


